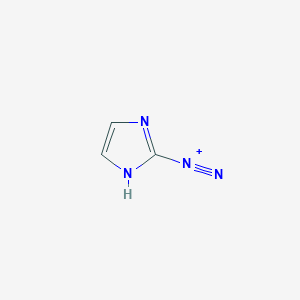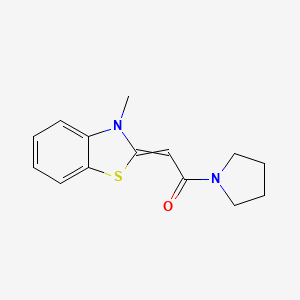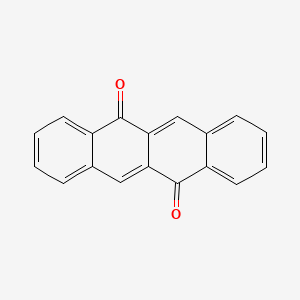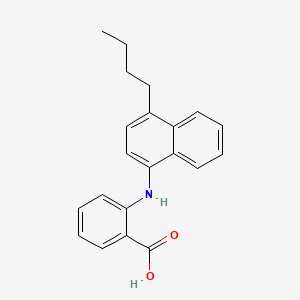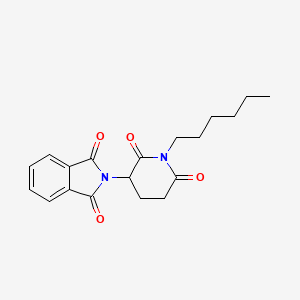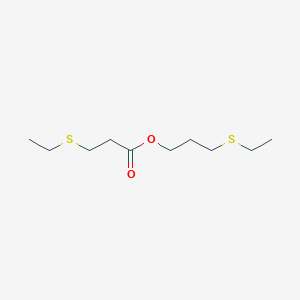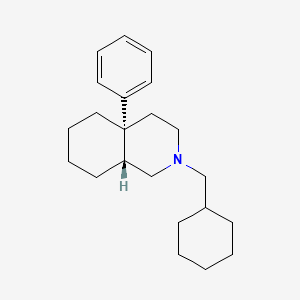
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its unique stereochemistry and the presence of cyclohexylmethyl and phenyl groups attached to the decahydroisoquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor isoquinoline compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4aR,8aR)-4a-phenyldecahydroisoquinoline: Lacks the cyclohexylmethyl group but shares the core structure.
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-methyldecahydroisoquinoline: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline is unique due to its specific stereochemistry and the presence of both cyclohexylmethyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
51993-86-3 |
|---|---|
Formule moléculaire |
C22H33N |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
(4aR,8aR)-2-(cyclohexylmethyl)-4a-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C22H33N/c1-3-9-19(10-4-1)17-23-16-15-22(20-11-5-2-6-12-20)14-8-7-13-21(22)18-23/h2,5-6,11-12,19,21H,1,3-4,7-10,13-18H2/t21-,22-/m0/s1 |
Clé InChI |
KYJJJUGCAZJWCX-VXKWHMMOSA-N |
SMILES isomérique |
C1CCC(CC1)CN2CC[C@@]3(CCCC[C@H]3C2)C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)CN2CCC3(CCCCC3C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


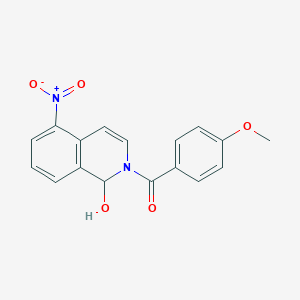
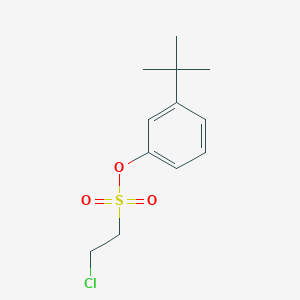
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
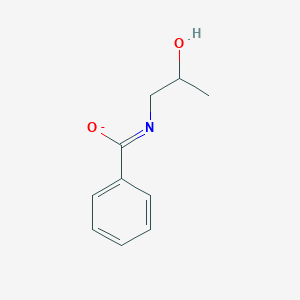
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)
